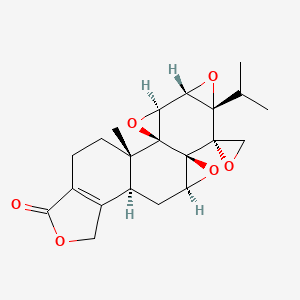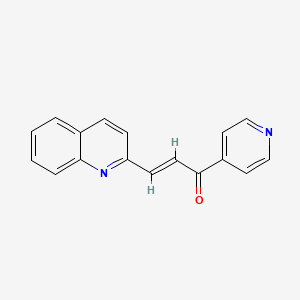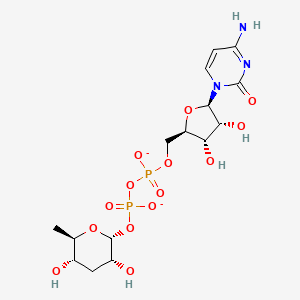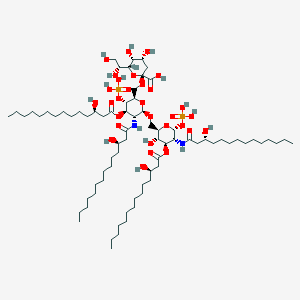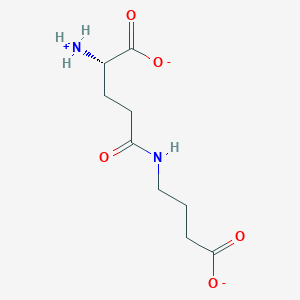
4-(L-gamma-glutamylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(L-gamma-glutamylamino)butanoate is conjugate base of 4-(L-gamma-glutamylamino)butanoic acid. It is a conjugate base of a 4-(L-gamma-glutamylamino)butanoic acid.
科学的研究の応用
Herbicidal Activity
4-(L-gamma-glutamylamino)butanoate and its analogs have been researched for their potential herbicidal properties. Specifically, phosphinothricin analogs, related compounds, show inhibitory effects on plant glutamine synthetases, an enzyme crucial for plant growth. These compounds act as competitive inhibitors versus L-glutamate and demonstrate broad-spectrum herbicidal activity (Logusch et al., 1991).
Potential in Anti-Diabetic Agents
In the field of medicinal chemistry, derivatives of 4-(L-gamma-glutamylamino)butanoate have been studied for their potential as anti-diabetic agents. Specifically, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown promise in inhibiting α-glucosidase enzymes, a target in diabetes management (Nazir et al., 2018).
Biodegradable Polymer Precursors
4-Amino-1-butanol (4AB), a compound related to 4-(L-gamma-glutamylamino)butanoate, has applications as an intermediate in drug development and as a precursor for biodegradable polymers used in gene delivery. Metabolic engineering has enabled the microbial production of 4AB from glucose, presenting a sustainable and efficient method for its synthesis (Prabowo et al., 2020).
Inhibitory Effect on Enzymes
Compounds structurally related to 4-(L-gamma-glutamylamino)butanoate have been synthesized as potential inhibitors of L-asparagine synthetase, a target enzyme in cancer research. Although the initial compounds did not show significant inhibition of the enzyme, the research contributes to the understanding of enzyme inhibition and the development of antitumor agents (Brynes et al., 1978).
特性
製品名 |
4-(L-gamma-glutamylamino)butanoate |
|---|---|
分子式 |
C9H15N2O5- |
分子量 |
231.23 g/mol |
IUPAC名 |
(2S)-2-azaniumyl-5-(3-carboxylatopropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-4-7(12)11-5-1-2-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-/m0/s1 |
InChIキー |
MKYPKZSGLSOGLL-LURJTMIESA-M |
異性体SMILES |
C(CC(=O)[O-])CNC(=O)CC[C@@H](C(=O)[O-])[NH3+] |
正規SMILES |
C(CC(=O)[O-])CNC(=O)CCC(C(=O)[O-])[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



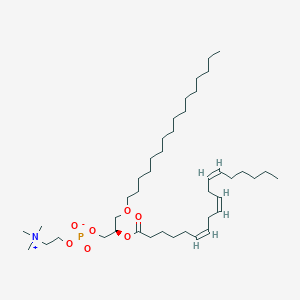
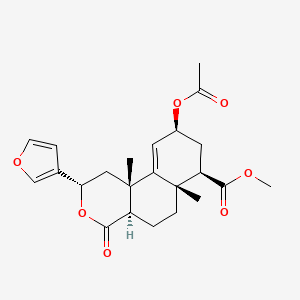
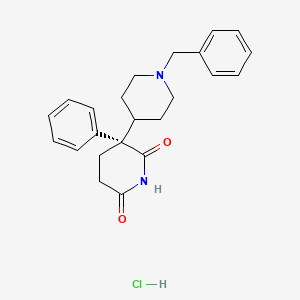
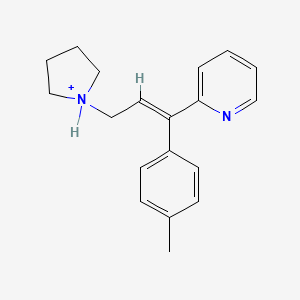
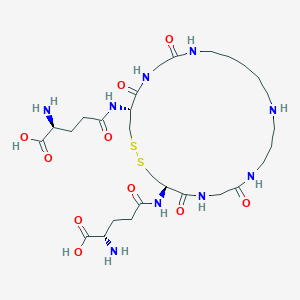


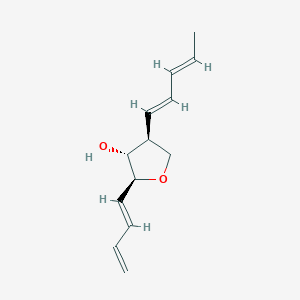
![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)
